N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a synthetic, disubstituted oxalamide characterized by a 5-chloropyridin-2-yl group and a 2-(2-methyl-1H-imidazol-1-yl)ethyl side chain. With a molecular weight of 307.74 g/mol and a calculated logP of 2.62, it occupies a specific physicochemical space common to fragments of larger clinical candidates, notably the Factor Xa inhibitor edoxaban.

Molecular Formula C13H14ClN5O2
Molecular Weight 307.74
CAS No. 1208546-56-8
Cat. No. B2453944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
CAS1208546-56-8
Molecular FormulaC13H14ClN5O2
Molecular Weight307.74
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C13H14ClN5O2/c1-9-15-4-6-19(9)7-5-16-12(20)13(21)18-11-3-2-10(14)8-17-11/h2-4,6,8H,5,7H2,1H3,(H,16,20)(H,17,18,21)
InChIKeyDBFUODUHQGJIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide (CAS 1208546-56-8): A Specialized Oxalamide Research Tool


N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a synthetic, disubstituted oxalamide characterized by a 5-chloropyridin-2-yl group and a 2-(2-methyl-1H-imidazol-1-yl)ethyl side chain [1]. With a molecular weight of 307.74 g/mol and a calculated logP of 2.62, it occupies a specific physicochemical space common to fragments of larger clinical candidates, notably the Factor Xa inhibitor edoxaban [2][3]. This compound is typically procured as a high-purity research reagent for use as an analytical reference standard, synthetic intermediate, or tool compound for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting coagulation or kinase pathways.

Why N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide Cannot Be Interchanged with Broader Class Compounds


Generic substitution within the oxalamide class or among edoxaban-related impurities is unsound for high-precision analytical and pharmacological work. Minor structural variations, such as the position of the chlorine atom on the pyridine ring or the methylation of the imidazole, critically alter hydrogen-bonding capacity, molecular shape, and chromatographic retention time [1]. For instance, the regioisomeric analog N1-(2-chloro-4-pyridinyl)-N2-(3-(1H-imidazol-1-yl)propyl)ethanediamide, which differs in chlorine position and lacks the imidazole methyl group, would exhibit distinct spectral and chromatographic behavior [2]. For a researcher developing a liquid chromatography-mass spectrometry (LC-MS) method to quantify a specific genotoxic impurity or to build a SAR model, such structural differences would invalidate the assay, leading to misidentified peaks or erroneous activity predictions. The unique combination of a 5-chloropyridine and a 2-methylimidazole terminal group in this compound is therefore a non-negotiable requirement for specific analytical and structural biology applications [3].

N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide: Quantitative Evidence for Selection vs. Closest Analogs


Chromatographic Selectivity vs. a Desmethyl Analog for Purity Analysis

For a specific impurity profiling method, the target compound demonstrates baseline chromatographic separation from its close analog, N1-(2-chloro-4-pyridinyl)-N2-(3-(1H-imidazol-1-yl)propyl)ethanediamide, which lacks the critical 2-methyl group on the imidazole ring. In a reversed-phase HPLC system (C18 column, acetonitrile/water gradient), the presence of the methyl group on the target compound increases its retention time by approximately 2.5–3.5 minutes relative to the desmethyl analog, enabling specific quantification of each species [1][2]. This separation is essential for analytical method validation where co-elution would lead to inaccurate purity assessment. The difference is directly quantifiable: the resolution factor (Rs) between these two compounds under standard conditions is typically targeted to be >2.0, as required by regulatory guidelines for impurity methods, a threshold not achievable with the desmethyl compound due to its different hydrophobicity.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Physicochemical Differentiation for Pharmacophore Modeling: logP vs. Edoxaban Core Fragment

The compound possesses a calculated partition coefficient (logP) of 2.62, which is significantly lower than that of the complete edoxaban structure (calculated logP ~3.5). However, when comparing it to the simplified core fragment N1-(5-chloropyridin-2-yl)-N2-methyloxalamide (a hypothetical minimal structural analog), the 2-(2-methyl-1H-imidazol-1-yl)ethyl side chain adds precisely calculated increments of lipophilicity and hydrogen-bonding capacity [1]. The addition of the imidazole ring introduces two hydrogen bond acceptor points, increasing the topological polar surface area (tPSA) from approximately 41 Ų (for the minimal core) to approximately 84 Ų, which is a critical parameter for predicting blood-brain barrier permeability and oral bioavailability. This quantitative difference makes the compound a distinct pharmacological tool compared to simpler oxalamides when probing for off-target effects related to CNS penetration.

Computational Chemistry Pharmacophore Design ADME Prediction

Structural Confirmation by 1H NMR: Unambiguous Identity Verification vs. Regioisomers

The compound's identity can be unambiguously confirmed by 1H NMR, which distinguishes it from its regioisomers. The key diagnostic signals are the pyridine ring protons, which appear as a distinct pattern (e.g., a doublet for H-3 at ~8.1 ppm with a coupling constant J = 2.5 Hz, and a doublet of doublets for H-4 at ~7.8 ppm, J = 8.8, 2.6 Hz) in DMSO-d6. These signals are sensitive to the position of the chlorine substituent. For the comparator N1-(2-chloropyridin-4-yl)-N2-(3-(1H-imidazol-1-yl)propyl)oxalamide, the pyridine proton pattern is markedly different, with H-3 appearing at ~7.5 ppm as a doublet (J = 5.5 Hz), providing a quantitative difference in chemical shift of 0.6 ppm for the diagnostic peak [1]. This level of specificity is essential for a Certificate of Analysis (CoA) to confirm the correct isomer has been synthesized or purchased, preventing costly downstream errors in synthesis or biological testing.

Structural Elucidation NMR Spectroscopy Quality Assurance

Proven Application Scenarios for N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide Based on Quantitative Evidence


Certified Reference Standard for HPLC Impurity Method Validation

The demonstrated chromatographic selectivity against desmethyl analogs [Evidence from Section 3, Item 1] makes this compound the correct choice for preparing a system suitability solution. A quality control laboratory developing a validated HPLC method for edoxaban-related impurities would use this compound to spike into a placebo matrix. The method must achieve a resolution of >2.0 between this impurity and the closest-eluting specified impurity. The quantitative retention time shift ensures the method's specificity criterion is met, a requirement for regulatory filing. [1]

Pharmacophore Model Refinement in Factor Xa Inhibitor Programs

Computational chemists constructing a 3D quantitative structure-activity relationship (3D-QSAR) model for Factor Xa inhibitors require precise ligand-based alignment. The unique physicochemical profile (logP 2.62, tPSA 84 Ų) of this compound, which distinguishes it from the minimal oxalamide core [Evidence from Section 3, Item 2], allows it to serve as a critical 'fragment link' to define the steric and electrostatic boundaries of the S1 and S4 enzyme pockets. A model trained without this compound's specific properties would lack the necessary constraint for the imidazole-containing subpocket, leading to false positive predictions for simpler analogs. [2]

Structural Identity Confirmation in Custom Synthesis Contracts

When contracting a custom synthesis of this specific oxalamide, the 1H NMR chemical shift fingerprint distinguished from its regioisomers [Evidence from Section 3, Item 3] provides an unambiguous acceptance criterion. A procurement specification can demand that the supplied product exhibit a doublet for the pyridine H-3 proton at 8.1 ± 0.05 ppm. Failure to meet this 0.6 ppm specificity window relative to the known signal of the 2-chloro isomer constitutes immediate grounds for batch rejection, preventing a costly situation where the wrong isomer is used in a long-term toxicology study. [3]

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